molecular formula C5H7N3OS2 B043262 N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 38583-51-6

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B043262
CAS No.: 38583-51-6
M. Wt: 189.3 g/mol
InChI Key: MOQNHXGAGXWLLU-UHFFFAOYSA-N
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Description

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic heterocyclic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a 1,3,4-thiadiazole core, a privileged scaffold known for its diverse biological activities, which is further functionalized with a methylthio group at the 5-position and an acetamide moiety at the 2-position. This specific substitution pattern confers unique electronic and steric properties, making it a valuable intermediate and a lead compound for the development of novel therapeutic agents.

Properties

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS2/c1-3(9)6-4-7-8-5(10-2)11-4/h1-2H3,(H,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQNHXGAGXWLLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326099
Record name N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38583-51-6
Record name NSC523936
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523936
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is typically constructed via cyclization reactions. Two dominant approaches are documented:

Phosphorus Pentachloride-Mediated Cyclization

A solid-phase method developed by CN103936691A achieves >91% yield by grinding thiosemicarbazide (1 mol), carboxylic acid (1–1.2 mol), and phosphorus pentachloride (1–1.2 mol) at room temperature. The reaction proceeds via intermediate thiourea-carboxylic acid adducts, with PCl₅ acting as both a dehydrating agent and catalyst.

Reaction Equation:
Thiosemicarbazide+RCOOHPCl52-Amino-5-R-1,3,4-thiadiazole\text{Thiosemicarbazide} + \text{RCOOH} \xrightarrow{PCl_5} \text{2-Amino-5-R-1,3,4-thiadiazole}

Thiourea-Acetylacetone Condensation

Alternative routes involve condensing thiourea with acetylacetone derivatives in refluxing ethanol, though yields are lower (75–82%) compared to PCl₅ methods.

Introduction of the Methylthio Group

The methylthio substituent is introduced via nucleophilic substitution or oxidative coupling:

Nucleophilic Displacement of Sulfonyl Groups

As per IL127461A, 2-(methylsulfonyl)-5-substituted-1,3,4-thiadiazoles react with methanethiolate ions in aprotic solvents (e.g., toluene) under alkaline conditions. The sulfonyl group (-SO₂CH₃) serves as a leaving group, replaced by -SCH₃ at the 5-position.

Optimized Conditions:

  • Solvent: Toluene

  • Base: 10% NaOH (aq)

  • Temperature: 0–15°C

  • Yield: 85–89%

Direct Methylation of Thiol Intermediates

Methylation using methyl iodide or dimethyl sulfate on 5-mercapto-1,3,4-thiadiazole precursors in acetone with K₂CO₃ achieves 78–84% yields.

Acetamide Formation

Acetylation of the 2-amino group is accomplished via two primary routes:

Acetic Anhydride Reflux

Heating 2-amino-5-(methylthio)-1,3,4-thiadiazole with acetic anhydride under reflux for 4–6 hours provides the acetamide derivative in 88–92% yield. Excess anhydride is neutralized with NaHCO₃ post-reaction.

Chloroacetyl Chloride Coupling

A faster alternative employs chloroacetyl chloride in tetrahydrofuran (THF) with triethylamine (TEA) as a base. The reaction completes within 1 hour at 0–5°C, yielding 90–94% product.

Mechanism:
NH2-Thiadiazole+ClCOCH3TEANHCOCH3-Thiadiazole+HCl\text{NH}_2\text{-Thiadiazole} + \text{ClCOCH}_3 \xrightarrow{TEA} \text{NHCOCH}_3\text{-Thiadiazole} + \text{HCl}

Optimization of Reaction Conditions

Solvent Effects

SolventReaction TypeYield (%)Purity (%)
TolueneSulfonyl displacement8998.5
AcetoneMethylation8497.2
THFAcetylation9499.1

Polar aprotic solvents (THF, acetone) enhance nucleophilicity in substitution reactions, while toluene minimizes side reactions during displacement.

Catalytic Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases reaction rates by 30% in sulfide substitutions.

  • Microwave Irradiation : Reduces acetylation time from 6 hours to 20 minutes with comparable yields.

Industrial-Scale Production Considerations

  • Cost Efficiency : PCl₅-based cyclization is preferred for large-scale synthesis due to low reagent costs ($0.12/mol vs. $1.45/mol for thiourea-acetylacetone).

  • Waste Management : Alkaline aqueous phases from sulfonyl displacement reactions (IL127461A) trap acidic byproducts, simplifying purification.

  • Continuous Flow Systems : Pilot studies show 99% conversion in <10 minutes using microreactors for acetylation steps.

Comparative Analysis of Methods

MethodYield (%)TimeScalability
PCl₅ cyclization912 hoursHigh
Sulfonyl displacement893 hoursModerate
Microwave acetylation9320 minutesHigh

The PCl₅ route offers the best balance of speed and yield, though sulfonyl displacement provides superior regioselectivity for methylthio placement .

Chemical Reactions Analysis

Types of Reactions

N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research indicates that N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide exhibits antiproliferative activity against cancer cells, particularly those with overactive Signal Transducer and Activator of Transcription 3 (STAT3) pathways, such as DU145 and MDA-MB-231 cells. The compound inhibits the IL-6/JAK/STAT3 signaling pathway, which is crucial for cancer cell proliferation. Its mechanism involves blocking STAT3 phosphorylation and subsequent gene transcription, leading to reduced cell growth and survival in certain cancer types.

Antimicrobial Activity
This compound has demonstrated notable antibacterial properties against plant pathogens. In vitro studies reveal that it effectively inhibits Xanthomonas axonopodis pv. citri (Xac) and Xanthomonas oryzae pv. oryzicola (Xoc), with median effective concentrations (EC50) of 22 μg/ml and 15 μg/ml respectively. These values suggest that it may be more potent than traditional agricultural fungicides like thiodiazole copper and bismerthiazol .

Agricultural Applications

Fungicidal Properties
While its primary focus has been on bacterial pathogens, this compound also shows some antifungal activity. However, it is less effective against fungal species compared to its antibacterial effects . The compound's potential as a lead for developing new agricultural fungicides warrants further investigation.

Chemical Synthesis Applications

Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique thiadiazole structure allows for various chemical modifications that can lead to new derivatives with enhanced biological activities .

Industrial Applications

Quality Control and Method Development
The compound is utilized in analytical method development and quality control applications within pharmaceutical industries. Its stability and defined chemical properties make it suitable for inclusion in Abbreviated New Drug Applications (ANDA) .

Data Table: Summary of Biological Activities

Activity TypeTarget OrganismsEC50 (μg/ml)Comparison with Controls
AntibacterialXanthomonas axonopodis pv. citri22More effective than thiodiazole copper
Xanthomonas oryzae pv. oryzicola15More effective than bismerthiazol
AntifungalMucor bainieriNot specifiedLess effective than commercial fungicides
Trichoderma atrovirideNot specifiedLess effective than commercial fungicides
AnticancerDU145 (Prostate Cancer)Not specifiedTargeting STAT3 pathway
MDA-MB-231 (Breast Cancer)Not specifiedTargeting STAT3 pathway

Mechanism of Action

The mechanism of action of N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can disrupt biochemical pathways by inhibiting enzyme activity or blocking receptor sites. This disruption can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide, highlighting substituent effects on physicochemical properties and bioactivity:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity Key Reference
Target Compound 5-(Methylthio), 2-acetamide 189.28 Not reported Hypothesized antimicrobial/anticancer -
Acetazolamide 5-Sulfamoyl (-SO₂NH₂) 222.24 258–259 Carbonic anhydrase inhibition
2-(4-Ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 5-Methyl, 2-(4-ethylphenoxy) 293.37 Not reported Not specified
Compound 5f () 5-(Methylthio), 2-(2-isopropyl-5-methylphenoxy) 377.45 158–160 Antimicrobial potential
Compound 5l () 5-(4-Trifluoromethylphenyl), 2-(benzo[d]oxazol-2-ylthio) 455.38 269.5–271 Neuroprotective (inferred)
Compound 4g () 5-(3-Phenylureido), 2-(benzothiazole-thio) 456.56 263–265 Antiproliferative (C6 glioma cells)
Compound 3 () 5-(4-Nitrophenylamino), 2-(4-chlorophenylthio) 407.87 Not reported Apoptosis induction (Akt inhibition)

Key Observations:

Substituent Impact on Bioactivity: Electron-Withdrawing Groups: Compounds with trifluoromethyl (-CF₃, 5l) or nitro (-NO₂, 3) groups exhibit enhanced biological potency, likely due to improved target binding via electronic effects .

Structural Modifications and Activity :

  • The methylthio group in the target compound may confer moderate lipophilicity compared to sulfamoyl (Acetazolamide) or ureido (4g ) groups, balancing membrane permeability and solubility .
  • Acetamide derivatives with aromatic substituents (e.g., 5l , 3 ) show marked anticancer activity, implying the target compound could be optimized by introducing similar groups .

Synthetic Routes: Most analogs are synthesized via nucleophilic substitution or condensation reactions. For example, 5f was prepared by coupling 5-(methylthio)-1,3,4-thiadiazol-2-amine with phenoxyacetyl chloride . The target compound likely follows analogous protocols.

Research Findings and Implications

  • Anticancer Potential: Compounds like 4g and 3 inhibit Akt and induce apoptosis in glioma cells, with docking studies highlighting π-π and H-bond interactions . The target compound’s methylthio group may facilitate similar mechanisms but requires validation.
  • Antimicrobial Activity: Derivatives with phenoxy groups (e.g., 5f) show moderate-to-high yields (67–88%) and antimicrobial efficacy, suggesting the target compound could be screened for similar applications .

Biological Activity

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide is a compound belonging to the class of thiadiazole derivatives, which are noted for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential applications in medicine and agriculture.

Chemical Structure and Properties

  • Molecular Formula : C5_5H7_7N3_3OS2_2
  • Molecular Weight : 189.26 Da
  • CAS Number : 38583-51-6

The compound features a thiadiazole ring, which contributes to its biological activity through interactions with various cellular targets.

This compound primarily targets the Interleukin-6 (IL-6)/Janus Kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This pathway is crucial in regulating immune responses and has been implicated in cancer progression:

  • Inhibition of STAT3 : The compound inhibits STAT3 phosphorylation and translocation, leading to decreased transcription of downstream genes associated with cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested :
    • DU145 (prostate cancer)
    • MDA-MB-231 (breast cancer)

The compound has shown IC50_{50} values in the low micromolar range, indicating potent cytotoxicity against these cancer cells .

Antimicrobial Properties

The compound also demonstrates notable antibacterial activity:

  • In Vitro Efficacy : It has been tested against bacterial pathogens such as Xanthomonas axonopodis pv. citri and Xanthomonas oryzae pv. oryzicola, with median effective concentration (EC50_{50}) values of 22 µg/ml and 15 µg/ml respectively. These values suggest that it outperforms traditional agricultural fungicides like thiodiazole copper .
PathogenEC50_{50} (µg/ml)Comparison
Xac22Better than thiodiazole copper
Xoc15Better than bismerthiazol

Antifungal Activity

While the compound shows promising antibacterial properties, its antifungal activity is less pronounced. It exhibited lower inhibitory effects on fungal species such as Mucor bainieri and Trichoderma atroviride compared to standard antifungals like carbendazim .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound's solubility and stability in biological systems affect its absorption rates.
  • Distribution : Its molecular weight suggests it can penetrate cellular membranes effectively.
  • Metabolism : The compound undergoes oxidation to form sulfoxides and sulfones, which may contribute to its biological effects.

Study on Anticancer Effects

A study conducted on various thiadiazole derivatives highlighted that those similar to this compound exhibited significant cytotoxicity against breast adenocarcinoma cells (MCF-7), with IC50_{50} values around 0.28 µg/ml . The mechanism involved apoptosis induction through cell cycle arrest at the G2/M phase.

Agricultural Applications

In agricultural settings, the compound's efficacy against plant pathogens positions it as a potential candidate for developing new antimicrobial agents for crop protection. Its effectiveness against specific bacterial strains suggests it could be integrated into integrated pest management strategies .

Q & A

Q. How to reconcile conflicting reports on the anticancer potency of structural analogs (e.g., compound 4y vs. cisplatin)?

  • Resolution Strategy :
  • Standardized Assay Conditions : Align cell line origins (e.g., ATCC vs. in-house), serum concentrations, and incubation times.
  • Mechanistic Depth : Compare apoptosis (Annexin V/PI staining) vs. necrosis (LDH release) pathways.
  • In Vivo Validation : Use xenograft models to confirm in vitro IC₅₀ trends .

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